molecular formula C11H11BrN2O2 B15332783 Ethyl 5-Bromo-6-methylbenzimidazole-2-carboxylate

Ethyl 5-Bromo-6-methylbenzimidazole-2-carboxylate

Cat. No.: B15332783
M. Wt: 283.12 g/mol
InChI Key: DCRVQWZOWFIPFV-UHFFFAOYSA-N
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Description

Ethyl 5-Bromo-6-methylbenzimidazole-2-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in various fields, including pharmaceuticals, agriculture, and materials science. The presence of bromine and methyl groups in the structure of this compound imparts unique chemical properties, making it a compound of interest for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Bromo-6-methylbenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-bromo-2-nitroaniline with ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a series of steps, including nitration, reduction, and cyclization, to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Bromo-6-methylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzimidazole derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced chemical properties .

Scientific Research Applications

Ethyl 5-Bromo-6-methylbenzimidazole-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-Bromo-6-methylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl 5-Bromo-6-methylbenzimidazole-2-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

ethyl 5-bromo-6-methyl-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)10-13-8-4-6(2)7(12)5-9(8)14-10/h4-5H,3H2,1-2H3,(H,13,14)

InChI Key

DCRVQWZOWFIPFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C(=C2)Br)C

Origin of Product

United States

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